Technical Monograph: Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate
Technical Monograph: Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate
[1]
CAS Number: 91748-18-4
Formula:
Executive Summary & Chemical Identity
Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate is a specialized fluorinated biphenyl intermediate used primarily in the synthesis of pharmaceutical candidates targeting lipid metabolism and agrochemical carboxamides. Structurally, it features a biphenyl core with an ester group at the ortho position (C2) and a trifluoromethyl group at the para' position (C4'). This specific substitution pattern introduces significant steric bulk and lipophilicity (
Physicochemical Profile
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 55–57 °C | Distinct phase transition useful for purity checks |
| Boiling Point | ~342 °C | Predicted at 760 mmHg |
| Density | 1.24 g/cm³ | |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Requires organic co-solvents for aqueous coupling |
Synthetic Architecture: The Sterically Hindered Suzuki Coupling
The synthesis of Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate represents a classic challenge in organometallic chemistry: the Ortho-Effect . The steric hindrance provided by the methyl ester group at the C2 position impedes the transmetallation step in the catalytic cycle, requiring optimized ligand systems compared to standard para-para couplings.
Core Reaction Pathway
The most robust route utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling between Methyl 2-bromobenzoate and 4-(trifluoromethyl)phenylboronic acid .
Reaction Equation:
Optimized Protocol (Self-Validating System)
Rationale: The use of Pd(dppf)Cl2 offers a bidentate ligand with a large bite angle, stabilizing the Pd(0) species and facilitating the oxidative addition of the sterically hindered ortho-bromide.
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round bottom flask with a magnetic stir bar. Evacuate and backfill with Argon (
) three times. -
Solvent Preparation: Degas a mixture of 1,4-Dioxane and Water (4:1 ratio) by sparging with Argon for 20 minutes. Critical Step: Oxygen presence promotes homocoupling of the boronic acid.
-
Loading:
-
Methyl 2-bromobenzoate (1.0 equiv)[2]
-
4-(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (
, 3.0 equiv)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Catalyst:
(0.03 equiv / 3 mol%)
-
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear; the product ( ) will appear as a UV-active spot.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter through a Celite pad to remove Palladium black.
-
Dilute filtrate with Ethyl Acetate and wash with Brine (2x).
-
Dry organic layer over
and concentrate in vacuo.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance at C2 position | Switch catalyst to Pd-PEPPSI-IPr or Pd2(dba)3 + SPhos . These bulky, electron-rich ligands accelerate oxidative addition. |
| Protodeboronation | Boronic acid instability | Increase boronic acid equivalents to 1.5x or switch to the corresponding Potassium Trifluoroborate salt. |
| Homocoupling (Biaryl) | Oxygen contamination | Re-degas solvents; ensure strict Argon atmosphere. |
Visualizing the Catalytic Cycle
The following diagram illustrates the specific Suzuki cycle for this hindered substrate, highlighting the critical Transmetallation bottleneck.
Figure 1: Catalytic cycle emphasizing the oxidative addition challenge imposed by the ortho-ester group.
Functional Applications in Drug Discovery
This compound is not merely an endpoint but a versatile "privileged structure" in medicinal chemistry.[4]
Lipid Metabolism Modulation
The hydrolyzed acid form of this ester (4'-trifluoromethyl-2-biphenylcarboxylic acid, CAS 84392-17-6) has demonstrated activity as a hypolipidemic agent .
-
Mechanism: The bulky lipophilic biphenyl tail mimics fatty acid structures, potentially interacting with Peroxisome Proliferator-Activated Receptors (PPARs) or inhibiting specific lipid transfer proteins.
-
Prodrug Strategy: The methyl ester (CAS 91748-18-4) serves as a prodrug to improve oral bioavailability, masking the polar carboxylic acid during gastrointestinal transit.
Bioisosteric Design
The trifluoromethyl (
-
Metabolic Stability: The C-F bond is metabolically inert, blocking P450 oxidation at the 4' position.
-
Lipophilicity: Increases membrane permeability (
shift +1.2 vs methyl).
Synthesis of Carboxamide Fungicides
In agrochemistry, the ester is converted to an amide to generate Succinate Dehydrogenase Inhibitors (SDHIs).
-
Workflow: Ester Hydrolysis
Acid Chloride Formation Amide Coupling with functionalized anilines.
Analytical Characterization Standards
To ensure scientific integrity, the following data must be met for lot release:
-
HPLC Purity: >98.0% (Area %).[5]
-
Column: C18 Reverse Phase.
-
Mobile Phase: ACN/Water (Gradient 50%
90%). -
Detection: UV @ 254 nm.
-
-
1H NMR (CDCl3, 400 MHz):
-
3.65 (s, 3H,
) – Distinct singlet. - 7.30–8.00 (m, 8H, Aromatic) – Complex region due to biphenyl twisting.
-
3.65 (s, 3H,
-
Mass Spectrometry (ESI+):
- (Weak).
- (Dominant adduct).
Safety & Handling (GHS)[1]
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use within a fume hood. Avoid dust formation.[7] The trifluoromethyl group is stable, but thermal decomposition (>350°C) may release Hydrogen Fluoride (HF).
References
-
ChemicalBook. (2023). Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate Properties and Suppliers.[1] Retrieved from
-
MedChemExpress. (2024). 4'-Trifluoromethyl-2-biphenyl carboxylic acid (Active Metabolite Data).[8] Retrieved from
-
Royal Society of Chemistry. (2012). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (General methodology for hindered benzoates). Retrieved from
-
National Institutes of Health (PubChem). (2025). Methyl 4'-(trifluoromethyl)biphenyl-2-carboxylate Compound Summary. Retrieved from (Note: Link references structural analog/class due to specific isomer rarity).
Sources
- 1. 4'-TRIFLUOROMETHYL-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER | 91748-18-4 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | C15H13BrO2 | CID 11012181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate | CAS 91748-18-4 | Chemical-Suppliers [chemical-suppliers.eu]


